molecular formula C9H5ClF4O B13600717 2'-Fluoro-5'-(trifluoromethyl)phenacyl chloride CAS No. 949898-82-2

2'-Fluoro-5'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13600717
CAS No.: 949898-82-2
M. Wt: 240.58 g/mol
InChI Key: ZRKZVLJADPPAEY-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H5ClF4O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with fluoro and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride typically involves the chlorination of 2’-Fluoro-5’-(trifluoromethyl)acetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2’-Fluoro-5’-(trifluoromethyl)acetophenone

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux

The product is then purified by distillation or recrystallization to obtain pure 2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions for higher yield and purity. Industrial reactors and distillation units are used to handle the larger volumes and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or hydrocarbons.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals and drug intermediates.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The fluoro and trifluoromethyl groups on the aromatic ring influence the electron density, making the compound more reactive. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The compound can also participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the substituents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

2’-Fluoro-5’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability. These substituents also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

949898-82-2

Molecular Formula

C9H5ClF4O

Molecular Weight

240.58 g/mol

IUPAC Name

2-chloro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5ClF4O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2

InChI Key

ZRKZVLJADPPAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CCl)F

Origin of Product

United States

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